molecular formula C10H8O5 B14483870 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione CAS No. 66296-81-9

3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione

Cat. No.: B14483870
CAS No.: 66296-81-9
M. Wt: 208.17 g/mol
InChI Key: VHROFSGNJPLNBJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione is a heterocyclic compound that belongs to the class of pyrano[2,3-b]pyrans. This compound is characterized by its unique structure, which includes a fused pyran ring system. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst. This process includes a Knoevenagel condensation followed by a 6π-electrocyclization of the 1-oxatriene intermediates formed . The reaction is carried out in acetic acid, and the conditions are optimized to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthesis are often applied to scale up the production. The use of ammonium acetate as a catalyst and acetic acid as a solvent aligns with these principles, making the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-b]pyrans, ketones, aldehydes, and alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: It targets enzymes and receptors involved in cellular processes such as DNA synthesis, cell cycle regulation, and apoptosis.

    Pathways Involved: The compound modulates pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione is unique due to its fused pyran ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

66296-81-9

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3-hydroxy-2,6-dimethylpyrano[2,3-b]pyran-4,5-dione

InChI

InChI=1S/C10H8O5/c1-4-3-14-10-6(7(4)11)9(13)8(12)5(2)15-10/h3,12H,1-2H3

InChI Key

VHROFSGNJPLNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C1=O)C(=O)C(=C(O2)C)O

Origin of Product

United States

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